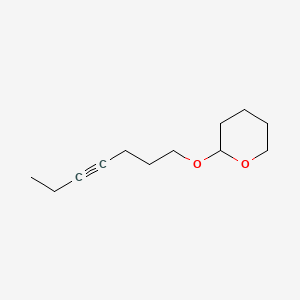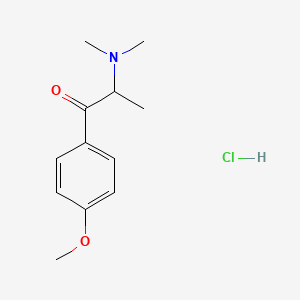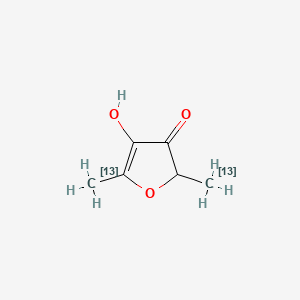
Alliage de Wood / bâton fusible
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wood’s alloy, also known as Wood’s metal, is a fusible alloy composed of bismuth, lead, tin, and cadmium. It is named after Barnabas Wood, who discovered it in the 19th century. This alloy is notable for its low melting point, which is around 70°C (158°F), making it useful in various applications where low-temperature melting is required .
Applications De Recherche Scientifique
Wood’s alloy has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a low-melting-point solder and in thermal analysis experiments.
Biology: Employed in histology for embedding biological samples.
Medicine: Utilized in radiotherapy for shielding and in dental procedures.
Mécanisme D'action
Target of Action
Wood’s alloy, also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158, is a metal alloy primarily used for soldering and making custom metal parts . Its primary targets are the materials it is meant to join or mold.
Mode of Action
Wood’s alloy is a eutectic, fusible alloy of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . It has a melting point of approximately 70 °C (158 °F) . When heated to its melting point, the alloy becomes a liquid that can be poured into molds or used to join other metals. Once cooled, it solidifies into a hard, durable form that maintains the shape of the mold or the joint.
Biochemical Pathways
It’s important to note that its vapor is toxic to touch or breathe . Therefore, proper safety measures should be taken when handling and working with this alloy.
Result of Action
The primary result of Wood’s alloy’s action is the creation of custom-shaped metal parts or the joining of existing parts. For example, it is used to make custom-shaped apertures and blocks for medical radiation treatment, and to make casts of keys that are hard to otherwise duplicate .
Action Environment
The action of Wood’s alloy is influenced by environmental factors such as temperature and handling conditions. Its low melting point allows it to be easily molded at relatively low temperatures. It should be handled in well-ventilated areas due to the toxicity of its vapors . Furthermore, it should be stored in a cool, dry place to prevent unintentional melting and vapor production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Wood’s alloy is typically prepared by melting the constituent metals together in the correct proportions. The standard composition is 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium . The metals are heated until they melt and form a homogeneous mixture. This process is usually carried out in a controlled environment to prevent oxidation and contamination.
Industrial Production Methods
In industrial settings, Wood’s alloy is produced in large batches using induction furnaces. The metals are weighed and added to the furnace, where they are melted and mixed thoroughly. The molten alloy is then cast into ingots or sticks for easy handling and distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Wood’s alloy primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation and reduction reactions under certain conditions.
Common Reagents and Conditions
Oxidation: When exposed to air at high temperatures, the metals in Wood’s alloy can oxidize, forming oxides such as bismuth oxide, lead oxide, tin oxide, and cadmium oxide.
Reduction: The alloy can be reduced back to its metallic form using reducing agents like hydrogen gas or carbon monoxide.
Major Products Formed
The major products formed from the oxidation of Wood’s alloy are the respective metal oxides. These oxides can be further processed or used in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rose’s metal: Composed of bismuth, lead, and tin, with a melting point of approximately 98°C.
Newton’s metal: Another low-melting-point alloy with a composition similar to Wood’s alloy but with slight variations in the proportions of the constituent metals.
Cerrobend: A commercial name for a similar alloy used in radiation shielding.
Uniqueness
Wood’s alloy is unique due to its specific composition, which provides a lower melting point compared to other similar alloys. This makes it particularly useful in applications where precise temperature control is essential .
Propriétés
Numéro CAS |
8049-22-7 |
|---|---|
Formule moléculaire |
Cd12Sn2 |
Poids moléculaire |
1586.388 |
Nom IUPAC |
cadmium;tin |
InChI |
InChI=1S/12Cd.2Sn |
Clé InChI |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
Synonymes |
50% Bi-25% Pb-12.5% Sn-12.5% Cd, Bismuth alloy |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Furo[2,3-g]indole](/img/structure/B590931.png)







